molecular formula C13H14BrNO3 B1527982 tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate CAS No. 1318104-12-9

tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate

Cat. No. B1527982
M. Wt: 312.16 g/mol
InChI Key: IBBJRLZPPZLTHY-UHFFFAOYSA-N
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Description

“tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate” is a chemical compound that has been synthesized starting from commercially available 4-bromo-1H-indole . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .


Synthesis Analysis

The compound was synthesized starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate” include formylation, reduction, and protection of the hydroxy group .

Scientific Research Applications

Synthetic Methodologies and Derivative Synthesis tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate serves as a precursor in various synthetic methodologies aimed at creating complex molecular architectures. It is used in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, highlighting its utility in generating β-analogues of aromatic amino acids. This process involves electrophilic attack strategies and showcases the compound's role in introducing protected aminomethyl groups through innovative reaction sequences (Arvanitis et al., 1998). Additionally, it plays a crucial role in the palladium-catalyzed intramolecular annulation of alkynes, leading to the synthesis of annulated gamma-carbolines and heteropolycycles. This application underlines its importance in the development of gamma-carboline derivatives with potential biological activity (Zhang & Larock, 2003).

Catalysis and Oxidation Reactions In the realm of catalysis, the tert-butyl derivative demonstrates its versatility. It acts as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols, facilitating the conversion into α,β-unsaturated carbonyl compounds. This application is significant for selective oxidation processes, offering a pathway to synthesize valuable intermediates with high selectivity and yield (Shen et al., 2012).

Novel Compound Synthesis The chemical serves as a key intermediate in the creation of novel compounds. For instance, it enables the synthesis of spirocyclic indoline lactones, demonstrating its utility in generating complex and biologically relevant molecules. Such syntheses contribute to the expansion of molecular diversity in chemical libraries, potentially leading to the discovery of new therapeutic agents (Hodges, Wang, & Riley, 2004).

Future Directions

Indole derivatives, including “tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate”, have been found to possess various biologically significant properties . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the exploration of their biological activities could be potential future directions .

properties

IUPAC Name

tert-butyl 4-bromo-3-hydroxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-10(16)11-8(14)5-4-6-9(11)15/h4-7,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBJRLZPPZLTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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